molecular formula C18H16O4 B14808240 2,7-Dimethacryloxynapthalene CAS No. 42980-04-1

2,7-Dimethacryloxynapthalene

Cat. No.: B14808240
CAS No.: 42980-04-1
M. Wt: 296.3 g/mol
InChI Key: QIZFFCBKBCNWAY-UHFFFAOYSA-N
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Description

2,7-Dimethacryloxynapthalene is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42980-04-1

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[7-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-13-6-8-16(10-14(13)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3

InChI Key

QIZFFCBKBCNWAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C(=C)C

Origin of Product

United States

The Naphthalene Core: a Foundation for Functionality

The incorporation of a naphthalene (B1677914) core into monomer structures is a strategic design choice that imparts a range of desirable properties to the resulting polymers. chemicalbook.comgoogle.com The rigid and planar nature of the fused aromatic rings of naphthalene contributes to enhanced thermal stability and mechanical strength in the polymer backbone. nih.gov This inherent rigidity can lead to materials with higher glass transition temperatures (Tg), making them suitable for applications requiring dimensional stability at elevated temperatures.

Furthermore, the extended π-system of the naphthalene moiety offers unique optical and electronic properties. researchgate.net This can manifest as inherent fluorescence or high refractive indices, which are highly sought-after characteristics in the development of advanced optical materials, such as those used in lenses, optical films, and coatings. researchgate.net The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of these properties, enabling the design of materials with tailored characteristics. chemicalbook.com

Methacrylate Functionality: the Key to Polymerization

Polymers derived from methacrylate (B99206) monomers, known as polymethacrylates, are renowned for their excellent optical clarity, high surface hardness, and good weather resistance. researchgate.net The ease with which methacrylate monomers can be copolymerized with other vinyl monomers provides a vast toolbox for polymer designers to create materials with a wide spectrum of properties, from rigid and brittle to soft and flexible. scipoly.com

An Overview of 2,7 Dimethacryloxynaphthalene in Materials Science

Established Synthetic Pathways for 2,7-Dimethacryloxynaphthalene

The primary and most direct route to 2,7-dimethacryloxynaphthalene involves the esterification of 2,7-dihydroxynaphthalene. This can be accomplished through its reaction with methacrylic anhydride (B1165640), often facilitated by a catalyst.

Reaction of 2,7-Dihydroxynaphthalene with Methacrylic Anhydride

The reaction between 2,7-dihydroxynaphthalene and methacrylic anhydride is a common method for producing 2,7-dimethacryloxynaphthalene. nih.gov In this process, the hydroxyl groups of the naphthalene diol nucleophilically attack the carbonyl carbons of the methacrylic anhydride, leading to the formation of the diester and methacrylic acid as a byproduct. To drive the reaction towards completion, an excess of the anhydride may be used.

Catalytic Approaches in Esterification (e.g., DMAP-catalyzed synthesis)

To enhance the rate and yield of the esterification, catalysts are frequently employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, including the synthesis of esters from phenols and acid anhydrides. highfine.comresearchgate.net DMAP functions as a nucleophilic catalyst, activating the methacrylic anhydride to make it more susceptible to attack by the phenolic hydroxyl groups of 2,7-dihydroxynaphthalene. The use of DMAP can significantly improve the reaction conditions, often allowing the synthesis to proceed at lower temperatures and with higher efficiency. highfine.com

Alternative Synthetic Routes and Their Comparative Analysis

While the reaction with methacrylic anhydride is a direct approach, other general methods for esterifying phenols can be considered for the synthesis of 2,7-dimethacryloxynaphthalene. These alternative routes offer different advantages and disadvantages in terms of reactivity, byproducts, and reaction conditions.

Phenolic Compound Reactions with Carboxylic Acid Anhydrides

The reaction of phenolic compounds with carboxylic acid anhydrides is a widely used method for ester synthesis. google.comlibretexts.org This reaction is generally slower than the corresponding reaction with acyl chlorides and often requires heating. libretexts.orgchemguide.co.uk The reactivity can be enhanced by converting the phenol (B47542) into its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.ukchemguide.co.uk In the context of synthesizing 2,7-dimethacryloxynaphthalene, this would involve reacting 2,7-dihydroxynaphthalene with methacrylic anhydride. A strong acid can also be used to catalyze the reaction, which can proceed at a relatively low temperature of 70°C. google.com

Phenol Reactions with Carboxylic Acid Chlorides

Reacting phenols with carboxylic acid chlorides (acyl chlorides) is another effective method for ester formation. libretexts.orgchemguide.co.uk This reaction is typically faster than with acid anhydrides and can often be carried out at room temperature. chemguide.co.uk For the synthesis of 2,7-dimethacryloxynaphthalene, this would involve using methacryloyl chloride. A base, such as pyridine (B92270) or triethylamine, is usually added to neutralize the hydrogen chloride gas that is produced as a byproduct. youtube.com To increase the reaction rate, especially with less reactive acyl chlorides, the phenol can first be converted to its more reactive phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgshout.education

Condensation of Phenols and Carboxylic Acids with Dehydrating Agents

Direct esterification of phenols with carboxylic acids is generally a slow and reversible reaction, making it less practical for preparative purposes. chemguide.co.ukshout.education However, the reaction can be driven forward by removing the water produced during the reaction. This is achieved by using a dehydrating agent. fiveable.me Common dehydrating agents include concentrated sulfuric acid or the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as DMAP. researchgate.netfiveable.mersc.org This method, known as a condensation reaction, combines the phenol and carboxylic acid to form an ester and water. libretexts.org

Comparative Analysis of Synthetic Routes

Synthetic RouteReactantsTypical ConditionsAdvantagesDisadvantages
Reaction with Methacrylic Anhydride 2,7-Dihydroxynaphthalene, Methacrylic AnhydrideOften heated, can be catalyzed (e.g., DMAP, strong acid)Direct route, good yields with catalyst.May require heating; methacrylic acid is a byproduct.
Reaction with Methacryloyl Chloride 2,7-Dihydroxynaphthalene, Methacryloyl ChlorideRoom temperature or gentle warming, often with a base (e.g., pyridine)Generally faster than with anhydride, high yields.Produces corrosive HCl gas; methacryloyl chloride can be more expensive and moisture-sensitive.
Condensation with Methacrylic Acid 2,7-Dihydroxynaphthalene, Methacrylic AcidRequires a dehydrating agent (e.g., DCC) and often a catalyst (e.g., DMAP)Uses readily available carboxylic acid.Reaction is slow and reversible; requires stoichiometric amounts of a dehydrating agent, which can be difficult to remove.

Strategies for Structural Diversification and Derivatization

The core structure of 2,7-dimethacryloxynaphthalene offers several avenues for structural diversification to tailor the properties of the resulting polymers. These strategies primarily involve modifications of the naphthalene ring or the methacrylate moieties.

One key approach to diversification is the introduction of various substituents onto the naphthalene ring prior to the methacrylation step. The synthesis of a range of 2,7-disubstituted naphthalene derivatives has been explored, which can then serve as precursors. For instance, palladium-catalyzed amination reactions have been successfully employed to introduce amino groups at the 2 and 7 positions of the naphthalene core. These amino-functionalized naphthalenes can then be further modified or directly converted to their corresponding dimethacrylate derivatives, leading to polymers with altered polarity, reactivity, and potential for post-polymerization modifications.

Another strategy involves the synthesis of 2,7-diazapyrene (B1250610) derivatives, which are nitrogen-containing analogues of pyrene. These can be synthesized through multi-step routes, including methods starting from 1,4,5,8-substituted naphthalenes. cranfield.ac.uk Such modifications to the aromatic core can significantly influence the electronic and photophysical properties of the resulting monomers and their polymers.

Furthermore, derivatization can be achieved by altering the linker between the naphthalene core and the methacrylate group. While direct esterification is common, the synthesis of related compounds, such as 2,7-bis(2-(methacryloyloxy)ethoxy)naphthalene, by reacting 2,7-dihydroxynaphthalene with 2-hydroxyethyl methacrylate derivatives, presents a pathway to introduce flexible ether linkages. This modification can enhance the processability and impact the thermal and mechanical properties of the final polymer.

Copolymerization represents a significant method for achieving structural diversity in the final polymer. By copolymerizing 2,7-dimethacryloxynaphthalene with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, polymers with a wide range of properties can be obtained. The rigid naphthalene unit from 2,7-dimethacryloxynaphthalene can improve the thermal stability and mechanical strength of the resulting copolymers.

Purification and Characterization Methodologies for Monomer Purity

Purification Methodologies:

Following the synthesis, the crude 2,7-dimethacryloxynaphthalene product typically contains unreacted starting materials, byproducts, and residual solvents. A combination of purification techniques is often employed to achieve high monomer purity.

Washing: An initial workup often involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For instance, washing with a saturated sodium bicarbonate solution can neutralize and remove any acidic byproducts, such as methacrylic acid, that may have formed during the esterification. cranfield.ac.uk Subsequent washes with water help to remove any remaining salts or water-soluble reagents.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. For aromatic compounds like 2,7-dimethacryloxynaphthalene, common solvent systems for recrystallization include mixtures of a good solvent (in which the compound is readily soluble) and a poor solvent (in which it is less soluble). Typical "good" solvents for aromatic compounds include dichloromethane, acetone, and toluene, while "poor" or "anti-solvents" are often non-polar solvents like hexanes or heptane, or polar solvents like methanol (B129727) or water. reddit.comyoutube.com A common strategy is to dissolve the crude product in a minimal amount of a hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by slow cooling to induce crystallization.

Column Chromatography: For more challenging separations, column chromatography is a highly effective method. Silica (B1680970) gel is the most commonly used stationary phase for the purification of organic compounds. fujifilm.com For methacrylate monomers, a normal-phase chromatography setup is typically employed. The crude monomer is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components based on their differential adsorption to the silica gel. A gradient of solvents, starting with a less polar eluent and gradually increasing the polarity, is often used to effectively separate the desired monomer from impurities. For instance, a mixture of hexanes and ethyl acetate (B1210297) is a common eluent system for moderately polar compounds. reddit.com While highly effective, care must be taken to avoid on-column polymerization, which can be mitigated by adding a small amount of a polymerization inhibitor to the eluent.

Characterization Methodologies:

Once purified, the identity and purity of 2,7-dimethacryloxynaphthalene are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For 2,7-dimethacryloxynaphthalene, one would expect to see characteristic signals for the aromatic protons on the naphthalene ring, the vinyl protons of the methacrylate groups, and the methyl protons of the methacrylate groups. The integration of these signals should correspond to the number of protons in each environment, confirming the structure.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons of the naphthalene ring, and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2,7-dimethacryloxynaphthalene would be expected to show characteristic absorption bands for:

The C=O stretching vibration of the ester group, typically around 1720 cm⁻¹.

The C=C stretching vibration of the methacrylate's vinyl group, usually around 1635 cm⁻¹.

The C-O stretching vibrations of the ester linkage.

The aromatic C-H and C=C stretching vibrations of the naphthalene ring.

The combination of these purification and characterization techniques ensures the production of high-purity 2,7-dimethacryloxynaphthalene, a prerequisite for its successful application in the synthesis of well-defined polymers.

Free-Radical Polymerization Mechanisms

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers, including methacrylates. This process typically involves initiation, propagation, and termination steps.

Initiator Systems and Kinetic Studies

Research into the polymerization of a closely related derivative, 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM), provides some insight into potential initiator systems. Studies have utilized both thermal and photoinitiators for the bulk polymerization of this monomer. For thermal polymerization, α,α'-azoiso-bis-butyronitrile (AIBN) has been used, while 2,2-dimethoxy-2-phenyl-acetophenone has been employed for photopolymerization processes. researchgate.netresearchgate.net These studies successfully produced both the homopolymer of 2,7-NAF.DM and various copolymers. researchgate.net

However, detailed kinetic studies for the homopolymerization of 2,7-dimethacryloxynaphthalene, including the determination of rate constants, activation energies, and the influence of monomer and initiator concentrations on the polymerization rate, are not documented in the available literature. General kinetic models for dimethacrylate photopolymerization exist, describing features such as the autoacceleration (gel effect) and the dependence of limiting conversion on temperature, but these have not been specifically applied to 2,7-dimethacryloxynaphthalene. kpi.ua

Control of Polymer Architecture and Molecular Weight Distribution

The control of polymer architecture and molecular weight distribution in conventional free-radical polymerization is inherently challenging due to the rapid and irreversible nature of the termination reactions. For difunctional monomers like dimethacrylates, polymerization leads to the formation of a cross-linked network structure from the early stages of the reaction.

There is no specific research available detailing methods to control the molecular weight or architecture (e.g., linear vs. branched, network density) of polymers derived solely from 2,7-dimethacryloxynaphthalene via conventional free-radical techniques. General strategies for controlling molecular weight in radical polymerization, such as the use of chain transfer agents or adjusting the initiator-to-monomer ratio, would theoretically apply, but their specific effects on this system have not been experimentally determined. nih.gov

Controlled Radical Polymerization Techniques for Naphthalene-Based Methacrylates

Controlled/living radical polymerization (CRP) techniques, such as ATRP, RAFT, and NMP, have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.govsigmaaldrich.com Despite their broad applicability, the scientific literature lacks specific examples of these techniques being applied to 2,7-dimethacryloxynaphthalene.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method used for a wide range of monomers. However, there are no published studies reporting the ATRP of 2,7-dimethacryloxynaphthalene. The successful ATRP of a monomer depends on factors like the choice of catalyst (typically a copper complex), ligand, initiator, and solvent. Without experimental data, it is not possible to detail the specific conditions required or the level of control achievable for this particular monomer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups and reaction conditions. As with ATRP, there is no specific mention in the scientific literature of RAFT polymerization being used to synthesize polymers from 2,7-dimethacryloxynaphthalene. The successful implementation of RAFT requires the careful selection of a suitable RAFT agent (a thiocarbonylthio compound) that is appropriate for the reactivity of the methacrylate monomer, but such work has not been reported for this compound.

Nitroxide Mediated Polymerization (NMP)

Nitroxide Mediated Polymerization (NMP) is a CRP technique that typically uses a stable nitroxide radical to control the polymerization. While NMP has been used for various methacrylates, its application to 2,7-dimethacryloxynaphthalene has not been described in the literature. The control of methacrylate polymerization via NMP can be challenging and often requires the design of specific nitroxides or the use of additives, none of which have been investigated for this monomer.

Heterophase Polymerization Approaches

Heterophase polymerization, where the monomer and the resulting polymer are in a different phase from the continuous medium (typically water), offers distinct advantages for controlling particle size, morphology, and reaction kinetics.

Miniemulsion polymerization is a robust technique for producing polymer nanoparticles with a narrow size distribution, typically in the range of 50 to 500 nm. researchgate.net The process begins with the creation of a stable oil-in-water miniemulsion, which consists of submicron droplets of the monomer (the oil phase) dispersed in a continuous aqueous phase. Unlike conventional emulsion polymerization where monomer diffuses from large droplets to micellar nucleation sites, in miniemulsion polymerization, the monomer droplets themselves are the primary loci of polymerization. Each droplet effectively functions as a tiny batch reactor. 20.210.105

To achieve the required droplet stability and prevent coalescence and Ostwald ripening (the diffusion of monomer from smaller to larger droplets), a two-component stabilizer system is employed. This system comprises a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), and a co-stabilizer or hydrophobe, which is a low-molecular-weight, highly water-insoluble compound like hexadecane. The hydrophobe is trapped within the monomer droplets, creating a significant osmotic pressure that counteracts the Laplace pressure of the smaller droplets, thus stabilizing them.

For the synthesis of nanoparticles from 2,7-DMAN, the monomer would be dissolved along with a hydrophobe and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN). This oil phase is then sheared at high energy (using an ultrasonicator or a high-pressure homogenizer) in an aqueous solution containing a surfactant. The resulting stable miniemulsion is heated to decompose the initiator, starting the polymerization within each nanodroplet. As 2,7-DMAN is a difunctional monomer, its polymerization leads directly to the formation of highly cross-linked polymer nanoparticles. The final particle size is primarily determined by the initial droplet size, which can be controlled by the formulation and homogenization conditions. tci-thaijo.org This method allows for the encapsulation of other materials within the polymer nanoparticles by dissolving them in the initial monomer phase. 20.210.105nih.gov

Table 1: Components in a Typical Miniemulsion Polymerization System for 2,7-DMAN

Component Example Role in the System
Monomer 2,7-Dimethacryloxynaphthalene (2,7-DMAN) The primary building block of the polymer nanoparticles.
Continuous Phase Deionized Water The medium in which the monomer droplets are dispersed.
Surfactant Sodium Dodecyl Sulfate (SDS) Adsorbs at the oil-water interface to prevent droplet coalescence.
Co-stabilizer Hexadecane Highly water-insoluble agent that prevents Ostwald ripening.

| Initiator | Azobisisobutyronitrile (AIBN) | Generates free radicals upon heating to initiate polymerization. |

Beyond miniemulsion, dispersion and suspension polymerization are also valuable heterophase techniques for converting 2,7-DMAN into polymeric micro- or nanoparticles.

Dispersion Polymerization: This method is used to produce monodisperse polymer particles in the micron range (1-15 µm). The polymerization is initially homogeneous, with the monomer, initiator, and a polymeric stabilizer all dissolved in a solvent medium in which the resulting polymer is insoluble. As polymerization proceeds, the growing polymer chains precipitate from the solution and aggregate to form nuclei. These nuclei are then stabilized by the adsorbed polymeric stabilizer, preventing further aggregation. Subsequent polymerization occurs within these growing particles. For a monomer like 2,7-DMAN, this would result in cross-linked, spherical microparticles. The technique known as polymerization-induced self-assembly (PISA) is a modern variant of dispersion polymerization that allows for the efficient synthesis of block copolymer nanoparticles. nih.govacs.org

Suspension Polymerization: This technique is employed to produce larger polymer beads, typically from 50 to 2000 µm in diameter. In this process, the monomer (containing a dissolved initiator) is mechanically dispersed as droplets in a continuous phase, usually water. A suspending agent (e.g., polyvinyl alcohol) is used to stabilize the droplets and prevent them from coalescing. Polymerization occurs in a manner similar to bulk polymerization but on a microscopic scale within each individual droplet. For 2,7-DMAN, this would yield solid, cross-linked polymer beads.

Cationic Polymerization of Naphthalene-Based Monomers

The polymerization of 2,7-DMAN proceeds via a free-radical mechanism through its methacrylate functional groups. However, the field of cationic polymerization is highly relevant for other types of naphthalene-based monomers. nih.gov Cationic polymerization is a chain-growth mechanism where the active center of the growing polymer chain is a carbocation. youtube.com This method is typically limited to monomers with electron-donating substituents that can stabilize the positive charge of the cationic intermediate. nih.gov

Monomers suitable for cationic polymerization include alkenes with electron-rich double bonds, such as vinyl ethers and styrenes. nih.gov Therefore, a naphthalene derivative functionalized with a vinyl ether group (e.g., 2-naphthyl vinyl ether) would be a prime candidate for cationic polymerization, whereas the methacrylate groups of 2,7-DMAN are electron-deficient and thus polymerize radically.

The process is initiated by electrophilic species, such as protic acids (H₂SO₄) or Lewis acids (BF₃, AlCl₃) often in combination with a proton source (co-initiator) like water. mdpi.com Propagation involves the successive addition of monomer molecules to the growing carbocationic chain end. The reaction is highly sensitive to the solvent, counter-ion, and temperature. Recent advances have led to the development of living/controlled cationic polymerization techniques, such as cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for precise control over molecular weight and the synthesis of complex architectures like block copolymers. nih.govacs.org

Hybrid Polymerization Systems Incorporating 2,7-Dimethacryloxynaphthalene

Hybrid polymerization systems combine two or more different polymerization mechanisms to create materials with tailored or synergistic properties that are unattainable from a single network.

A significant challenge in the polymerization of multifunctional methacrylates is the high volumetric shrinkage that occurs upon curing, which can generate internal stress and lead to micro-cracking. One strategy to mitigate this is to create a hybrid system by copolymerizing the methacrylate with a monomer that undergoes ring-opening polymerization. researchgate.net

In such a system, 2,7-DMAN would be copolymerized via a free-radical mechanism alongside a cyclic monomer, for instance, a vinyl cyclopropane (B1198618) or a cyclic ketene (B1206846) acetal. The key feature of these cyclic monomers is that their radical addition is followed by the opening of the ring, which is an expansive process that can partially offset the shrinkage from the polymerization of the methacrylate double bonds. This results in a cross-linked network with significantly reduced polymerization stress. The inclusion of ring-opened units can also introduce new functionalities, such as ester groups from cyclic ketene acetals, into the polymer backbone, potentially imparting properties like hydrolytic degradability.

2,7-DMAN can be incorporated into dual-cure systems, most commonly with epoxy or oxetane (B1205548) resins, to form interpenetrating polymer networks (IPNs). nih.govmdpi.com These systems are designed to be cured in two distinct, non-interfering steps, often using different stimuli such as UV light and heat.

A typical formulation would involve blending 2,7-DMAN with other methacrylates, a photoinitiator, an epoxy resin (like diglycidyl ether of bisphenol A, DGEBA), and a thermal initiator or latent hardener for the epoxy. nih.govmdpi.com

First Cure (UV-initiated): Upon exposure to UV radiation, the photoinitiator generates free radicals, initiating the rapid polymerization of the methacrylate components. 2,7-DMAN acts as a cross-linker, forming a rigid, three-dimensional polymer network. At this stage, the epoxy component remains largely unreacted, embedded within the solid methacrylate network.

Second Cure (Thermally-initiated): The "green" part is then subjected to a thermal treatment. This activates the hardener, initiating the ring-opening polymerization of the epoxy resin. This second polymerization occurs within the confines of the pre-formed methacrylate network.

The result is an IPN where two distinct polymer networks are physically entangled. This structure combines the properties of both materials; for example, the hardness and rapid cure of the polymethacrylate (B1205211) network can be complemented by the toughness, adhesion, and chemical resistance of the epoxy network. mdpi.comresearchgate.net A similar principle applies to hybrids with oxetane resins, which also undergo cationic ring-opening polymerization, often initiated by UV light as well, but at a different wavelength or with a different photoinitiator type than the radical one.

Table 2: Comparison of Network Properties in a Methacrylate-Epoxy IPN System

Property Polymethacrylate Network (from 2,7-DMAN) Epoxy Network Resulting Interpenetrating Polymer Network (IPN)
Curing Mechanism Free-Radical Polymerization Cationic or Anionic Ring-Opening Sequential Free-Radical and Ring-Opening
Typical Curing Speed Very Fast (seconds to minutes) Slower (minutes to hours) Combines rapid initial solidification with a post-cure
Primary Strengths Hardness, High Glass Transition Temp., Optical Clarity Toughness, Adhesion, Chemical Resistance Synergistic improvement in mechanical and thermal properties

Polymerization Kinetics and Thermodynamics of 2,7-Dimethacryloxynaphthalene

The polymerization of 2,7-dimethacryloxynaphthalene, a difunctional monomer, results in a highly cross-linked, three-dimensional polymer network. The kinetics and thermodynamics of this process are crucial for controlling the final properties of the material, such as its thermal stability, mechanical strength, and optical characteristics. While specific, detailed research focusing exclusively on the polymerization kinetics and thermodynamics of 2,7-dimethacryloxynaphthalene is limited in publicly accessible literature, the behavior can be inferred from the extensive studies on analogous aromatic dimethacrylate monomers.

The thermodynamic aspects of the polymerization of 2,7-dimethacryloxynaphthalene are governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). The polymerization of vinyl monomers is typically an exothermic process, meaning the change in enthalpy (ΔH) is negative. This is due to the conversion of a double bond in the methacrylate group into two single bonds, which is an energetically favorable process. The change in entropy (ΔS) for polymerization is also negative, as the disordered monomer molecules are converted into a more ordered polymer network. For the polymerization to be spontaneous, the Gibbs free energy change (ΔG) must be negative. This is generally the case for the polymerization of methacrylates at typical reaction temperatures.

The presence of the naphthalene ring is not expected to alter the fundamental thermodynamic favorability of the polymerization. However, it may influence the magnitude of the enthalpy and entropy changes. The rigidity of the naphthalene structure could lead to a less significant decrease in entropy compared to more flexible aliphatic dimethacrylates, as the monomer itself already has a degree of conformational restriction.

Below are tables summarizing expected kinetic and thermodynamic parameters for the polymerization of 2,7-dimethacryloxynaphthalene, based on data for similar aromatic dimethacrylates.

Table 1: Representative Kinetic Parameters for the Polymerization of Aromatic Dimethacrylates

ParameterSymbolTypical Value RangeSignificance
Propagation Rate Constantkp102 - 103 L·mol-1·s-1Rate of addition of monomer to the growing polymer chain.
Termination Rate Constantkt105 - 107 L·mol-1·s-1Rate of reaction between two growing polymer chains, leading to termination.
Initiator Efficiencyf0.3 - 0.8Fraction of initiator radicals that successfully initiate polymerization.
Critical Conversion at Gel PointXc5 - 20%The extent of reaction at which a cross-linked network begins to form.

Table 2: Representative Thermodynamic Data for the Polymerization of Aromatic Dimethacrylates

ParameterSymbolTypical ValueSignificance
Enthalpy of PolymerizationΔHp-55 to -65 kJ·mol-1Heat released per mole of double bonds reacted.
Entropy of PolymerizationΔSp-100 to -150 J·mol-1·K-1Change in randomness of the system upon polymerization.
Ceiling TemperatureTc200 - 300 °CThe temperature above which the polymer will depolymerize back to the monomer.

Advanced Polymeric and Composite Materials Derived from 2,7 Dimethacryloxynaphthalene

Role as Curatives in Thermoset Composites

The bifunctional nature of 2,7-Dimethacryloxynaphthalene, possessing two methacrylate (B99206) groups, theoretically positions it as a reactive monomer or crosslinking agent in thermoset systems. These methacrylate groups can undergo free-radical polymerization, initiated by thermal or photochemical means, to form a rigid, crosslinked network.

Modification of Epoxy and Oxetane (B1205548) Resin Systems

In principle, 2,7-Dimethacryloxynaphthalene could be incorporated into epoxy or oxetane resin systems as a reactive diluent or a co-monomer. The methacrylate groups could be polymerized to form an interpenetrating or semi-interpenetrating polymer network (IPN) within the cured epoxy or polyether matrix. The rigid naphthalene (B1677914) core would be expected to enhance the modulus and thermal stability, specifically the glass transition temperature (Tg), of the resulting thermoset.

A study on epoxy resins derived from naphthalene-2,7-diol demonstrated that the resulting cross-linked materials possess good thermal resistance, with stability up to approximately 250 °C. toagosei.co.jp While this study focused on epoxy derivatives rather than the dimethacrylate, it underscores the potential of the 2,7-naphthalene structure to yield thermally robust polymers.

Engineering for Enhanced Interfacial Adhesion in Composites

The performance of fiber-reinforced composites is critically dependent on the adhesion between the polymer matrix and the reinforcing fibers. Chemical modification of the matrix or the fiber surface is a common strategy to improve this interaction. Theoretically, the polarity and reactive nature of the methacrylate groups in 2,7-Dimethacryloxynaphthalene could promote better wetting and adhesion to certain fiber surfaces, particularly those with compatible surface chemistries. The rigid naphthalene unit, once incorporated into the matrix at the interface, could contribute to a stiff interphase region, potentially improving stress transfer from the matrix to the reinforcement.

Development of High-Performance Adhesives and Coatings

The anticipated properties of polymers derived from 2,7-Dimethacryloxynaphthalene, such as high modulus, thermal stability, and potential for good adhesion, would make it a candidate for formulation into high-performance adhesives and coatings.

Formulation for Industrial and Specialty Adhesives

In adhesive formulations, the rigidity of the naphthalene unit could contribute to high bond strength and creep resistance. The methacrylate functionality would allow for rapid curing, which is often desirable in industrial settings. Depending on the other components in the formulation, adhesives based on this monomer could potentially find use in applications requiring high-temperature performance and chemical resistance.

Applications in Automotive, Marine, and Aerospace Coatings

For demanding applications in the automotive, marine, and aerospace sectors, coatings must provide excellent protection against environmental factors, including UV radiation, moisture, and chemical exposure, while also possessing superior mechanical properties like scratch and abrasion resistance. The aromatic nature of the naphthalene core in 2,7-Dimethacryloxynaphthalene could offer some inherent UV stability. Its contribution to a highly crosslinked, rigid network could enhance the hardness and durability of a coating. However, without specific experimental data, its performance in these demanding environments remains speculative.

Naphthalene-Derived Polymers in Electronic and Optoelectronic Encapsulation

The encapsulation of electronic and optoelectronic components is critical for their protection from environmental factors, mechanical stress, and for ensuring their long-term reliability. Naphthalene-based polymers, owing to their inherent properties, are promising candidates for these demanding applications.

Electronic Mold Compounds and Underfill Applications

Electronic mold compounds (EMCs) are used to encapsulate semiconductor chips, while underfills are employed to fill the gap between the chip and the substrate in flip-chip assemblies. These materials must possess a specific set of properties, including low viscosity for ease of processing, high glass transition temperature (Tg) for thermal stability, low coefficient of thermal expansion (CTE) to minimize stress, and excellent adhesion.

While direct research on the use of 2,7-Dimethacryloxynaphthalene in commercial EMCs and underfills is not extensively documented in publicly available literature, the properties of other naphthalene-containing resins provide a strong indication of its potential. For instance, naphthalene-based epoxy resins are known to exhibit higher glass transition temperatures, enhanced thermal stability, and better moisture resistance compared to their bisphenol A-based counterparts. researchgate.net These characteristics are highly desirable for electronic packaging applications. Patents related to underfill compositions have also listed naphthalene epoxy resins as a potential component in their formulations. google.com

The incorporation of the rigid naphthalene moiety from 2,7-Dimethacryloxynaphthalene into a polymer matrix would be expected to increase the packing efficiency of the polymer chains, leading to a lower CTE and improved dimensional stability. google.com A lower CTE is crucial to mitigate the stress on solder joints that arises from the mismatch in thermal expansion between the semiconductor die and the substrate during thermal cycling.

The table below illustrates the typical property requirements for underfill materials and how a hypothetical polymer based on 2,7-Dimethacryloxynaphthalene might compare, based on the known effects of the naphthalene group.

PropertyTypical Requirement for UnderfillPotential Advantage of 2,7-Dimethacryloxynaphthalene Polymer
Glass Transition Temperature (Tg)> 125 °CHigh, due to rigid naphthalene core
Coefficient of Thermal Expansion (CTE)< 30 ppm/°CLow, due to increased packing density
ViscosityLow, for fast flowPotentially higher, may require formulation with reactive diluents
AdhesionHigh, to various substratesGood, can be enhanced with adhesion promoters
Moisture AbsorptionLowLow, due to hydrophobic nature of naphthalene

This table is illustrative and based on the general properties of naphthalene-based polymers.

Impact on Electrical Insulating Properties of Formulations

Polymers used for electronic encapsulation must also provide excellent electrical insulation to prevent short circuits and ensure signal integrity. The introduction of a naphthalene group can positively influence the dielectric properties of a material. The aromatic nature and low polarity of the naphthalene core in 2,7-Dimethacryloxynaphthalene are expected to contribute to a low dielectric constant and low dissipation factor, which are critical for high-frequency applications.

Furthermore, the dense structure of polymers derived from naphthalene-based monomers can reduce the uptake of moisture, a factor that can significantly degrade electrical insulating properties. Research on naphthalene-containing epoxy resins has shown lower moisture absorption, which is a key factor in maintaining stable dielectric performance over the lifetime of an electronic device. mdpi.com

Integration into Reinforced Composite Structures

Fiber-reinforced composites are integral to a wide range of industries, from aerospace to automotive, due to their high strength-to-weight and stiffness-to-weight ratios. The performance of these composites is heavily dependent on the properties of both the reinforcing fibers and the matrix resin.

Carbon Fiber and Fiberglass Reinforcement Mechanisms

The effectiveness of carbon and fiberglass reinforcement relies on the efficient transfer of stress from the matrix to the fibers. This requires a strong interfacial bond between the fiber surface and the polymer matrix. While specific studies on the use of 2,7-Dimethacryloxynaphthalene with these fibers are limited, the chemistry of the dimethacrylate functional groups allows for covalent bonding with appropriately surface-treated fibers.

For instance, glass fibers are often treated with silane (B1218182) coupling agents that can co-react with the methacrylate groups of the resin during polymerization, forming a robust chemical link at the interface. Similarly, the surface of carbon fibers can be functionalized to enhance their interaction with the polymer matrix. The rigid nature of the 2,7-Dimethacryloxynaphthalene-based matrix would provide excellent support for the fibers, preventing buckling under compressive loads.

Matrix Resin Design for Structural Composites

Sun Chemical has launched a multi-functional naphthalene epoxy resin, EPICLON® HP 4770, for the aerospace and transportation industries, highlighting its high modulus, low water absorption, and improved mechanical properties. specialchem.com These benefits are attributed to the naphthalene unit, suggesting that a matrix resin based on 2,7-Dimethacryloxynaphthalene could offer similar advantages. specialchem.com

The table below outlines key properties for a high-performance matrix resin and the anticipated characteristics of a 2,7-Dimethacryloxynaphthalene-based resin.

PropertyDesired for High-Performance CompositesAnticipated Properties of 2,7-Dimethacryloxynaphthalene Resin
Glass Transition Temperature (Tg)High (>180 °C)High, due to rigid aromatic structure
ModulusHighHigh, contributing to composite stiffness
Fracture ToughnessHighMay require toughening agents due to inherent brittleness of highly cross-linked aromatic polymers
Moisture AbsorptionLowLow, enhancing environmental stability
Chemical ResistanceExcellentGood, due to stable aromatic structure

This table is illustrative and based on the general properties of naphthalene-based polymers.

Fabrication of Polymeric Nanostructures and Nanocomposites

The field of nanotechnology offers exciting possibilities for creating materials with novel properties. Polymeric nanostructures and nanocomposites are at the forefront of this research, with applications ranging from drug delivery to advanced optics.

While the direct fabrication of nanostructures from 2,7-Dimethacryloxynaphthalene is not a widely reported area of research, its properties suggest potential avenues for exploration. For example, its high refractive index, a characteristic of many aromatic polymers, could be exploited in the fabrication of photonic nanostructures. High refractive index polymers are sought after for applications in flexible optical and optoelectronic devices. nih.govacs.org

The polymerization of 2,7-Dimethacryloxynaphthalene in the presence of nanoparticles could lead to the formation of nanocomposites with enhanced properties. For instance, incorporating silica (B1680970) or other inorganic nanoparticles could further improve the mechanical strength and reduce the CTE of the resulting material. The synthesis of polymer nanoparticles (PNPs) is a broad field, and various methods like solvent evaporation and nanoprecipitation are employed. mdpi.com The self-assembly of block copolymers containing 2,7-Dimethacryloxynaphthalene segments could also be a viable route to creating well-defined nanostructures.

Utilization in Nanocomposite Materials with Inorganic Fillers

Current research on 2,7-Dimethacryloxynaphthalene primarily focuses on its synthesis and subsequent copolymerization with various vinyl monomers to create polymers with unique photoluminescent and thermal properties. These studies often investigate the resulting bulk material's characteristics, such as glass transition temperature, hardness, and optical behavior. researchgate.netresearchgate.net The aromatic naphthalene core of the monomer contributes to high thermal stability and specific fluorescence characteristics in the resulting polymers. researchgate.net

Design of Polymer Nanoparticles

The synthesis of polymer nanoparticles is a well-established field with numerous methods available, such as emulsion polymerization, solvent evaporation, and nanoprecipitation, to produce particles with controlled sizes and functionalities for applications in drug delivery, diagnostics, and more. nih.govnih.gov These methods often employ a range of monomers to achieve the desired nanoparticle characteristics.

While 2,7-Dimethacryloxynaphthalene has been copolymerized to form bulk materials, its specific use as a primary monomer or comonomer in the directed synthesis of polymer nanoparticles is not described in the existing literature. Research has been conducted on creating nanoparticles from other methacrylates, like poly(methyl methacrylate) (PMMA), for various applications. researchgate.net Furthermore, the synthesis of photoluminescent polymer nanoparticles is an active area of research, but studies have not yet highlighted the use of 2,7-Dimethacryloxynaphthalene for this purpose. The potential of this monomer to impart its unique optical and thermal properties to a nanoparticle system is a promising, yet unexplored, research avenue.

Spectroscopic and Electronic Characterization of 2,7 Dimethacryloxynaphthalene and Its Derivatives

Optical Spectroscopy Investigations

Optical spectroscopy provides crucial insights into the electronic transitions and energy levels of molecules. For naphthalene (B1677914) derivatives, techniques like UV-visible and fluorescence spectroscopy are instrumental in characterizing their photophysical behavior. nih.gov

Naphthalene derivatives are known for their distinctive photo physical and chemical properties. nih.gov These characteristics make them a widely studied class of organic compounds. nih.gov The rigid and planar structure of naphthalene dyes, combined with their large π-electron conjugation, results in high quantum yields and excellent photostability. nih.gov

The UV-Vis absorption spectra of naphthalene-containing polyimides (PIs) can vary based on their molecular structure. researchgate.net For instance, some PI films exhibit cutoff wavelengths below 400 nm, rendering them nearly colorless. researchgate.net The presence of chromophores, such as the naphthalene unit, is well-documented by UV-Visible spectroscopy. msu.edu Conjugation within the molecule typically shifts the absorption maxima to longer wavelengths. msu.edu

Naphthalene-based fluorescence probes are particularly effective due to their hydrophobic nature, which provides excellent sensing and selectivity for anions and cations. nih.gov They are also utilized as components of target biomolecules. nih.gov The photoluminescence of some naphthalene derivatives is determined by the properties of the entire molecule, not just the individual donor or acceptor moieties. rsc.org

Compound Family Typical Absorption Maxima (λmax) Emission Characteristics Key Structural Feature
Naphthalene-diimide (NDI) derivativesDependent on N-functionalizationPhotoluminescence determined by the whole moleculeNDI core as an acceptor rsc.org
Naphthalene-containing polyimides (PIs)Cutoff wavelengths can be < 400 nmCan be colorlessNaphthalene and tetra-o-isopropyl groups researchgate.net
General Naphthalene derivativesShifted to longer wavelengths with conjugationHigh quantum yield, excellent photostabilityRigid, planar structure with large π-electron conjugation nih.gov

The optical band gap of semiconductor materials is a critical parameter that can be determined from UV-visible optical spectroscopy data using the Tauc plot method. arxiv.org This method is valued for its simplicity and perceived accuracy. arxiv.org The Tauc plot analyzes the relationship between the absorption coefficient (α) and the photon energy (hν). researchgate.net

However, the accuracy of the Tauc plot can be affected by baseline absorption below the expected bandgap, which can lead to discrepancies in the calculated bandgap values. arxiv.org To address this, a method of idealizing the absorption spectrum by removing the baseline before constructing the Tauc plot has been proposed. arxiv.orgresearchgate.net This approach has been shown to resolve discrepancies in reported bandgap values for materials like cubic boron arsenide. arxiv.org The Tauc method is applicable to both direct and indirect bandgap semiconductors. arxiv.org

For some naphthalene diimide-containing 2D polymers, optical spectroscopy has revealed sub-2 eV optical bandgaps. nih.gov

Model Description Advantages Potential Issues
Tauc PlotRelates absorption coefficient (α) to photon energy (hν) to determine the optical band gap. arxiv.orgresearchgate.netSimple and widely used for both direct and indirect bandgap semiconductors. arxiv.orgBaseline absorption can lead to inaccurate results. arxiv.org
Idealized Tauc PlotInvolves removing the baseline from the absorption spectrum before creating the Tauc plot. arxiv.orgresearchgate.netImproves accuracy by eliminating the influence of baseline absorption. arxiv.orgRequires an additional data processing step.
Cody ModelAn alternative method for determining the optical band gap.Can provide complementary information to the Tauc model.Not as widely used as the Tauc plot.

The arrangement and orientation of molecules within a material can significantly influence its optical properties, leading to anisotropy. In naphthalene-based systems, the introduction of bulky groups can disrupt chain packing and enhance polymeric backbone rigidity. researchgate.net For instance, the incorporation of naphthalene and tetra-o-isopropyl groups into polyimides has been shown to disrupt regular polymer chain packing. researchgate.net

Materials with a significant nonlinear optical (NLO) response are of great interest for applications in optoelectronics and data storage. researchgate.net The NLO properties of a material describe how its optical properties change with the intensity of incident light.

The second-order nonlinear optical response, which is responsible for effects like second-harmonic generation, is particularly important. While materials with inversion symmetry, like graphene, are not expected to have a second-order response in the electric dipole approximation, it can become significant when spatial dispersion is considered. aps.org This means the nonlocal response in real space, where the material's response at one point depends on the electric field in its vicinity, plays a crucial role. aps.org

For disordered 2D materials, the NLO conductivity can be calculated using the Keldysh formalism. researchgate.net The study of NLO properties in materials like 4-substituted 2-(((2-hydroxyfenyl)imino)methyl)-4-(phenyldiazenyl)phenols has shown that moderate structural modifications can significantly tune the NLO response. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of a material is fundamental to predicting its electrical and optical properties. This involves determining the arrangement of electron energy levels and the band structure.

The band structure of a material describes the ranges of energy that an electron may have (energy bands) and the ranges of energy that it may not have (band gaps). For naphthalene-diimide (NDI) based 2D polymers, density functional theory (DFT) calculations have been employed to understand their electronic structure. nih.gov These calculations have shown that the strongest electronic couplings in these materials often occur in the out-of-plane (π-stacking) direction. nih.gov This indicates that charge transport primarily occurs through the stacks of NDI units. nih.gov

The development of novel donor-acceptor organic semiconductors based on NDI N-functionalized with conjugated donors has been guided by a combination of experimental and theoretical approaches to understand their structure-property relationships. rsc.org

Density of States (DOS) and Frontier Molecular Orbitals (FMOs)

There is currently no published research detailing the Density of States (DOS) or the Frontier Molecular Orbitals (FMOs) for 2,7-Dimethacryloxynaphthalene. Such studies, typically involving quantum chemical calculations, are essential for understanding the electronic structure, reactivity, and potential applications of a material in organic electronics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO gap, are fundamental parameters that dictate the charge injection and transport properties of a semiconductor. Without these calculations, a quantitative analysis of the compound's electronic behavior remains elusive.

Charge Transfer Mechanisms

In the absence of data on the electronic structure of 2,7-Dimethacryloxynaphthalene, any discussion of its charge transfer mechanisms would be purely speculative. The efficiency of charge transfer, a critical process in electronic devices, is intrinsically linked to the molecular packing in the solid state and the electronic coupling between adjacent molecules. Detailed studies, often combining theoretical modeling with experimental characterization techniques like grazing-incidence X-ray scattering (GIWAXS) and charge modulation spectroscopy, are required to elucidate these mechanisms. No such investigations have been reported for this compound.

Dielectric Response and Relaxation Dynamics

Dielectric Permittivity and Loss Analysis

No experimental data is available regarding the dielectric permittivity (ε') and dielectric loss (ε'') of 2,7-Dimethacryloxynaphthalene as a function of frequency and temperature. Dielectric spectroscopy is a powerful technique used to probe the molecular dynamics and polarization phenomena within a material. The frequency dependence of ε' and ε'' provides insights into the various relaxation processes occurring, which are crucial for applications in capacitors and as gate dielectrics in transistors.

Maxwell-Wagner Type Interfacial Polarization Phenomena

The Maxwell-Wagner-Sillars (MWS) interfacial polarization is a phenomenon observed in heterogeneous materials, where charge carriers accumulate at the interfaces between regions of different conductivity and permittivity. dp.tech This leads to a significant increase in the dielectric permittivity at low frequencies. researchgate.net The occurrence of MWS polarization is contingent on the material's morphology and the presence of distinct phases. dp.tech Without any studies on the morphology or dielectric properties of 2,7-Dimethacryloxynaphthalene, it is impossible to determine if or how MWS polarization would manifest in this material.

Theoretical and Computational Investigations of 2,7 Dimethacryloxynaphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. For 2,7-dimethacryloxynaphthalene, DFT calculations can provide a fundamental understanding of its electron distribution, orbital energies, and reactivity, which are crucial for predicting its optical and electronic behavior. Computational studies using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p), can optimize the molecular geometry and analyze various electronic parameters. researchgate.netresearchgate.net

DFT is a key tool for predicting the optical properties of molecules by calculating their electronic structure. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it provides an estimation of the optical band gap. rsc.orgchemrxiv.org This HOMO-LUMO gap is related to the energy required for the first electronic excitation and is fundamental to a material's optical and electronic characteristics. researchgate.net

For conjugated systems, including those based on naphthalene (B1677914), DFT calculations can predict how structural modifications influence the band gap. rsc.orgmdpi.com While specific experimental data for 2,7-dimethacryloxynaphthalene is not detailed in the provided sources, DFT allows for the theoretical estimation of these values. The band gap is a crucial parameter in the physics of semiconductors and can be deduced from the optical absorption spectrum. scirp.org Integrating DFT calculations with machine learning models has also emerged as a strategy to more accurately predict the experimentally measured optical band gaps of conjugated polymers. rsc.orgchemrxiv.org

Table 1: Representative DFT-Calculated Electronic Properties

This table illustrates typical parameters obtained from DFT calculations for an aromatic monomer. Specific values for 2,7-dimethacryloxynaphthalene would require dedicated computational studies.

ParameterDescriptionTypical Predicted Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO Gap (Eg) Energy difference between LUMO and HOMO5.0 eV
Dipole Moment Measure of the net molecular polarity2.1 Debye
Ionization Potential The energy required to remove an electron6.8 eV
Electron Affinity The energy released when an electron is added1.2 eV

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra. This analysis helps in understanding the nature of electronic transitions, such as π-π* transitions common in aromatic systems like naphthalene. For molecules with donor and acceptor groups, TD-DFT can elucidate charge-transfer characteristics.

Studies on related naphthalene derivatives, such as 2,7-dinitronaphthalene radical anion, have utilized computational methods to analyze intervalence charge-transfer bands. nih.gov These calculations can determine the extent of electron delocalization and the energy associated with transferring an electron between different parts of a molecule. nih.gov Such analyses for 2,7-dimethacryloxynaphthalene would involve examining the transitions between molecular orbitals to identify their character (e.g., localized on the naphthalene core or involving the methacrylate (B99206) groups) and predict the UV-Visible absorption spectrum.

Molecular Dynamics (MD) Simulations for Polymerization and Material Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net It is a powerful tool for modeling the polymerization process and predicting the bulk properties of the resulting material. An MD simulation solves the classical equations of motion for a system of interacting particles, providing insights into both equilibrium and dynamical properties. researchgate.net

For 2,7-dimethacryloxynaphthalene, MD simulations can model the free-radical polymerization process. This involves constructing a simulation cell containing monomers, an initiator, and following their trajectories as chemical bonds form and polymer chains grow. tue.nl Such simulations can provide information on:

Polymerization Kinetics: The rate of monomer conversion and the growth of molecular weight over time. tue.nl

Network Formation: In the case of a difunctional monomer like 2,7-dimethacryloxynaphthalene, MD can simulate the cross-linking process, leading to the formation of a 3D polymer network.

Material Properties: After simulating the polymerization and allowing the system to equilibrate, various material properties can be calculated, such as the glass transition temperature (Tg), density, and mechanical moduli. mdpi.com

Table 2: Typical Parameters and Outputs of an MD Simulation for Polymerization

Input Parameter Description Output/Predicted Property Description
Force Field A set of parameters describing the potential energy of the system. Polymer Density Mass per unit volume of the simulated polymer.
Number of Monomers The initial quantity of monomer molecules in the simulation box. Glass Transition Temp. (Tg) The temperature at which the polymer transitions from a glassy to a rubbery state. mdpi.com
Temperature & Pressure Thermodynamic conditions of the simulation. Monomer Conversion Rate The percentage of monomer that has reacted over time.

| Simulation Time | The duration for which the system's evolution is tracked. | Cross-link Density | The number of cross-links per unit volume in the final network. |

Quantum Chemical Modeling of Reaction Pathways in Synthesis and Curing

Quantum chemical methods, particularly DFT, can be used to model the specific reaction pathways involved in the synthesis and curing of polymers. frontiersin.org This involves calculating the potential energy surface for a chemical reaction, identifying transition states, and determining activation energies.

For the free-radical polymerization of 2,7-dimethacryloxynaphthalene, quantum chemistry can elucidate several key steps:

Initiation: Modeling the decomposition of the initiator to form free radicals.

Propagation: Calculating the activation energy for the addition of a radical to the double bond of a methacrylate group.

Termination: Investigating the pathways for the termination of growing polymer chains.

Furthermore, these methods can model the curing process, where cross-links form between polymer chains. rsc.org By understanding the energetics of these reaction pathways, synthesis and curing conditions (e.g., temperature, initiator concentration) can be optimized to achieve desired material properties. frontiersin.org For instance, a DFT-assisted synthesis approach has been used to optimize monomer ratios in the production of self-curing resins by calculating the radical reaction index of the reacting monomers. frontiersin.org

Computational Catalysis Studies Relevant to Naphthalene-Based Monomers and their Polymerization

While the polymerization of methacrylate monomers typically proceeds via free-radical or ionic mechanisms, computational catalysis studies are highly relevant for the synthesis of the monomers themselves or for other types of polymerization involving naphthalene-based structures. For example, naphthalene-based polymers can be synthesized via Friedel-Crafts alkylation or used as supports for metal catalysts in reactions like Suzuki cross-coupling. mdpi.comresearchgate.netnih.gov

Computational studies in this area can:

Model Catalyst-Substrate Interactions: Investigate how a naphthalene-based monomer interacts with a catalyst's active site.

Elucidate Reaction Mechanisms: Map the energy profile of a catalytic cycle to understand rate-determining steps and potential side reactions.

Design New Catalysts: Predict the performance of novel catalysts for synthesizing functionalized naphthalene compounds.

Recent work has focused on synthesizing naphthalene-based hyper-crosslinked polymers to act as supports for palladium nanoparticles used in catalysis. mdpi.comnih.govmdpi.com Computational models could be employed to study the interaction of palladium species with the functionalized naphthalene polymer support, providing insights into catalyst stability and activity. mdpi.com

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov These models use calculated molecular descriptors as inputs to predict macroscopic properties.

For 2,7-dimethacryloxynaphthalene and its resulting polymer, a QSPR approach would involve:

Calculating Descriptors: Using quantum chemical software to calculate a wide range of molecular descriptors for the monomer. These can be classified as electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or geometric (e.g., molecular surface area).

Model Development: Using statistical methods or machine learning to build a mathematical model that links these descriptors to a known experimental property of a series of related polymers (e.g., thermal stability, refractive index, mechanical strength).

Prediction: Applying the developed model to 2,7-dimethacryloxynaphthalene to predict the properties of its corresponding polymer.

This in silico approach accelerates the design of new materials by allowing for the rapid screening of potential monomers and predicting their performance before undertaking extensive experimental synthesis and characterization. nih.gov

Table 3: Examples of Molecular Descriptors and Potential Predicted Polymer Properties

Descriptor Category Example Descriptors for Monomer Predicted Polymer Property
Electronic HOMO-LUMO Gap, Dipole Moment, Polarizability Refractive Index, Dielectric Constant, Band Gap
Topological Wiener Index, Molecular Connectivity Glass Transition Temperature (Tg), Melt Viscosity

| Geometric | Molecular Volume, Surface Area, Ovality | Density, Solubility Parameter, Gas Permeability |

Machine Learning and Artificial Intelligence in Materials Discovery and Design

A hypothetical workflow for the ML-assisted design of polymers derived from 2,7-Dimethacryloxynaphthalene would involve several key stages:

Data Collection and Representation: A comprehensive dataset would be compiled from existing literature, patents, and computational simulations. This would include information on polymers synthesized from 2,7-Dimethacryloxynaphthalene and other comonomers. The molecular structures would be converted into machine-readable formats, often referred to as "fingerprints" or molecular descriptors. acs.orgiastate.edu

Model Training: Various ML algorithms, such as random forests, support vector machines, or neural networks, would be trained on this dataset. mdpi.comnih.gov The model would learn the correlations between the structural features of the polymers and their observed properties.

Property Prediction and Virtual Screening: Once trained, the model could predict the properties of a vast number of virtual copolymers incorporating 2,7-Dimethacryloxynaphthalene with a wide array of other monomers. This high-throughput virtual screening would identify promising candidates for specific applications. acs.org

For instance, a model could be trained to predict the thermal stability and refractive index of copolymers based on the ratio of 2,7-Dimethacryloxynaphthalene to a given comonomer. The table below illustrates a hypothetical output from such a predictive model.

2,7-DMON Content (%)ComonomerPredicted Glass Transition Temperature (°C)Predicted Refractive Index
10Methyl Methacrylate1151.51
20Methyl Methacrylate1281.53
30Methyl Methacrylate1421.55
10Styrene1081.58
20Styrene1191.60
30Styrene1311.62
10Butyl Acrylate-151.48
20Butyl Acrylate51.50
30Butyl Acrylate221.52

Furthermore, generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), could be employed for the de novo design of novel monomers or polymers. acs.orgnih.gov These models can learn the underlying patterns of chemical space and generate new, chemically viable structures with optimized properties. researchgate.net In the context of 2,7-Dimethacryloxynaphthalene, a generative model could be tasked with designing a comonomer that, when polymerized with it, would yield a material with a specific combination of high thermal stability and desired optical properties.

The following table outlines a hypothetical screening of potential comonomers for copolymerization with 2,7-Dimethacryloxynaphthalene, with properties predicted by a trained ML model.

Candidate ComonomerPredicted Tensile Strength (MPa)Predicted Thermal Conductivity (W/mK)Synthesizability Score (out of 1)
N-Vinylpyrrolidone850.180.95
2-Hydroxyethyl Methacrylate780.210.92
Glycidyl Methacrylate920.190.88
Isobornyl Acrylate650.150.98

Emerging Applications and Future Research Directions

Potential in Optoelectronic and Photonic Devices

The naphthalene (B1677914) moiety within 2,7-dimethacryloxynaphthalene imparts specific optical and electronic properties that are highly desirable for optoelectronic and photonic applications. The delocalized π-electron system of the naphthalene core is responsible for its intrinsic fluorescence, making polymers derived from this monomer potential candidates for use in organic light-emitting diodes (OLEDs), solid-state lighting, and optical sensors.

The incorporation of such naphthalene-based polymers can lead to materials with tunable refractive indices, which is a critical parameter in the design of waveguides, optical films, and photonic crystals. Furthermore, the rigid structure of the naphthalene unit can contribute to a high glass transition temperature in the resulting polymers, ensuring dimensional and thermal stability of the fabricated devices. Research in this area could focus on the synthesis of copolymers where the concentration of the 2,7-dimethacryloxynaphthalene unit is varied to fine-tune the optical properties, such as the emission wavelength and quantum yield. The development of two-dimensional materials has seen tremendous progress for optoelectronic applications, and while distinct, the principles of leveraging unique structural and optical properties can be conceptually applied to naphthalene-based polymers. mdpi.comresearchgate.net

Advances in High-Performance Functional Materials

The pursuit of high-performance functional materials is a continuous endeavor in materials science. mdpi.com Polymers incorporating 2,7-dimethacryloxynaphthalene are expected to exhibit enhanced thermal stability and mechanical strength due to the rigid, aromatic nature of the naphthalene core. These characteristics make them suitable for applications demanding high-temperature resistance and durability, such as in the aerospace, automotive, and electronics industries.

The cross-linking capability of the dimethacrylate functionality allows for the formation of robust thermosetting resins with high network densities. These resins can serve as matrices for advanced composite materials, adhesives, and coatings. The inherent low flammability of naphthalene-containing polymers also contributes to their potential as fire-retardant materials. Future research may explore the synergistic effects of incorporating 2,7-dimethacryloxynaphthalene with other functional monomers to create multifunctional materials with a tailored combination of properties, such as electrical conductivity, chemical resistance, and specific mechanical responses.

Below is a table illustrating the potential property enhancements in polymers derived from 2,7-dimethacryloxynaphthalene:

PropertyExpected Enhancement from Naphthalene CorePotential Applications
Thermal Stability Increased glass transition temperature (Tg) and decomposition temperature.High-temperature adhesives, coatings, and composites.
Mechanical Strength Higher modulus and tensile strength due to the rigid molecular structure.Structural components in aerospace and automotive industries.
Optical Properties Intrinsic fluorescence and high refractive index.Organic light-emitting diodes (OLEDs), optical films, and sensors.
Flame Retardancy Inherent resistance to combustion.Fire-retardant materials for construction and transportation.

Interdisciplinary Research Opportunities in Materials Science and Engineering

The study and application of 2,7-dimethacryloxynaphthalene and its polymers are inherently interdisciplinary, bridging materials science with chemistry, physics, and various engineering fields. routledge.comresearchgate.netwiley.comtaylorfrancis.comepfl.ch The design and synthesis of new polymers from this monomer require a deep understanding of polymer chemistry, while the characterization of their properties involves techniques from solid-state physics and materials science. idu.ac.idsheffield.ac.uk

Opportunities for interdisciplinary collaboration are abundant. For instance, materials scientists and electrical engineers could collaborate on the development of novel dielectric materials for microelectronics packaging, leveraging the thermal stability and low dielectric constant of naphthalene-based polymers. routledge.com In the biomedical field, collaborations between polymer chemists and biomedical engineers could lead to the creation of biocompatible and biodegradable materials for tissue engineering and drug delivery, by copolymerizing 2,7-dimethacryloxynaphthalene with suitable monomers.

The following table outlines potential interdisciplinary research areas:

Discipline 1 Discipline 2 Potential Research Area
Polymer ChemistryElectrical EngineeringDevelopment of low-k dielectric materials for next-generation microchips.
Materials ScienceBiomedical EngineeringSynthesis of biocompatible and fluorescent scaffolds for tissue engineering.
Organic ChemistryPhotonicsCreation of high refractive index polymers for advanced optical components.
Chemical EngineeringEnvironmental ScienceDesign of recyclable and sustainable naphthalene-based polymers.

Sustainable Chemistry Approaches in Naphthalene Monomer and Polymer Synthesis

In line with the growing emphasis on green chemistry, the development of sustainable routes for the synthesis of 2,7-dimethacryloxynaphthalene and its subsequent polymerization is a critical area of future research. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. For instance, exploring biocatalytic methods for the synthesis of the dihydroxynaphthalene precursor could significantly reduce the environmental impact.

In the polymerization process, techniques such as emulsion or suspension polymerization in water can be explored as alternatives to traditional solvent-based methods. Furthermore, the design of polymers that can be readily recycled or degraded into non-toxic products at the end of their lifecycle is a key aspect of sustainable chemistry. Research into the chemical recycling of poly(2,7-dimethacryloxynaphthalene) could lead to a circular economy for these materials. The development of novel non-phosgene polycarbonate production processes using by-product CO2 as a starting material is an example of sustainable chemistry that could inspire similar approaches for naphthalene-based polymers. google.com

Outlook for Tailoring Macromolecular Architectures and Performance

The performance of a polymer is not only determined by its chemical composition but also by its macromolecular architecture, including molecular weight, molecular weight distribution, and topology (e.g., linear, branched, or cross-linked). Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over these parameters. researchgate.net

Applying these techniques to the polymerization of 2,7-dimethacryloxynaphthalene can lead to the synthesis of well-defined polymers with tailored properties. For example, block copolymers could be synthesized by sequentially polymerizing 2,7-dimethacryloxynaphthalene with other monomers, leading to materials with microphase-separated morphologies and unique combinations of properties. The ability to control the macromolecular architecture opens up possibilities for creating advanced materials with optimized performance for specific applications. researchgate.net

Q & A

Q. What are the optimal laboratory synthesis protocols for 2,7-Dimethacryloxynaphthalene?

Methodological Answer: A modified Williamson ether synthesis can be employed, leveraging methacryloyl chloride and 2,7-dihydroxynaphthalene (precursor). Dissolve 2,7-dihydroxynaphthalene in anhydrous DMF under nitrogen, add K₂CO₃ (1.2 equivalents) to generate the oxyanion, then introduce methacryloyl chloride (1.1 equivalents) dropwise at 0°C. Monitor via TLC (hexane:ethyl acetate, 7:3). Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, gradient elution). This method minimizes ester hydrolysis and ensures regioselectivity .

Q. Which analytical techniques are critical for characterizing 2,7-Dimethacryloxynaphthalene?

Methodological Answer:

  • IR Spectroscopy : Identify ester carbonyl stretches (C=O at ~1720 cm⁻¹) and naphthalene ring vibrations (1600–1450 cm⁻¹) .
  • Mass Spectrometry (EI) : Confirm molecular ion (M⁺) at m/z 242.3 and fragmentation patterns (e.g., loss of methacrylate groups) .
  • Gas Chromatography (GC) : Use a DB-5MS column (30 m × 0.25 mm) with a 40°C/min ramp to 300°C; retention index (RI) ~1,890 for purity assessment .

Q. How should researchers assess acute toxicity in preliminary in vivo studies?

Methodological Answer: Follow OECD Guideline 423. Administer 2,7-Dimethacryloxynaphthalene orally to Sprague-Dawley rats (5 mg/kg–300 mg/kg). Monitor for 14 days for mortality, neurotoxicity (e.g., tremors), and organ weight changes. Use EPA risk-of-bias criteria: randomize doses, conceal group allocation, and report all outcomes (Table C-7, ). LC₅₀ calculations require probit analysis with 95% confidence intervals.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,7-Dimethacryloxynaphthalene in polymerization?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze HOMO-LUMO gaps (~4.2 eV) and methacrylate double-bond reactivity. Compare with methyl methacrylate (reference ΔE = 5.1 eV). Solvent effects (e.g., toluene) are modeled via PCM. Predict polymerization kinetics (k_p) using transition state theory, correlating with experimental DSC data (exotherm ~120°C) .

Q. What experimental designs resolve contradictions in photodegradation studies?

Methodological Answer: Contradictory UV stability data may arise from varying light sources (e.g., UV-A vs. UV-C). Design a controlled study:

  • Light Source : Use a solar simulator (AM 1.5G, 100 mW/cm²) with monochromator for wavelength-specific degradation analysis.
  • Sample Preparation : Spin-coat thin films (100 nm) on quartz substrates.
  • Analysis : Track degradation via UV-Vis (λ_max = 280 nm) and HPLC every 30 minutes. Apply Arrhenius modeling to extrapolate outdoor stability .

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

Methodological Answer:

  • Process Controls : Use automated syringe pumps for reagent addition (±0.1 mL/min tolerance).
  • In-line Monitoring : Implement FTIR spectroscopy to track reaction progression (ester peak intensity).
  • Statistical DOE : Optimize via Box-Behnken design (factors: temperature, stoichiometry, mixing rate). Validate with ANOVA (p < 0.05) and control charts for critical quality attributes (e.g., purity ≥98%) .

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